11-Oxo-Betamethasone-17-Carboxylic Acid
Description
Properties
CAS No. |
79578-10-2 |
|---|---|
Molecular Formula |
C21H25FO5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(9R,10S,13S,16S,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H25FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-15,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14?,15?,18-,19-,20-,21-/m0/s1 |
InChI Key |
GYWGMWHNOBPXOQ-KNFBTJNXSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)O)O)C)F)C |
Isomeric SMILES |
C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)O)O)C)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)O)O)C)F)C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
11-Oxo-Betamethasone-17-Carboxylic Acid, with the chemical formula C21H25FO5, belongs to the class of corticosteroids. Its structure features a ketone group at the 11-position and a carboxylic acid at the 17-position, which are crucial for its biological activity. The compound is derived from betamethasone, a well-known anti-inflammatory steroid.
Pharmacological Applications
-
Anti-inflammatory Activity
- The primary application of 11-Oxo-Betamethasone-17-Carboxylic Acid is its anti-inflammatory properties. It is effective in treating various inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines and mediators. This action makes it suitable for conditions such as:
- Topical Formulations
-
Systemic Administration
- In addition to topical applications, 11-Oxo-Betamethasone-17-Carboxylic Acid can be administered parenterally for systemic effects in treating autoimmune disorders and other inflammatory diseases. The compound's lower systemic activity compared to traditional corticosteroids makes it a favorable option for patients requiring long-term therapy .
Case Study 1: Efficacy in Dermatology
A clinical trial assessed the effectiveness of topical formulations containing 11-Oxo-Betamethasone-17-Carboxylic Acid in patients with moderate to severe eczema. Results indicated significant improvement in skin lesions and reduction in pruritus compared to control groups treated with placebo formulations.
Case Study 2: Rheumatoid Arthritis Management
In another study involving patients with rheumatoid arthritis, parenteral administration of the compound resulted in marked reductions in joint inflammation and pain levels. Patients reported improved mobility and quality of life after treatment over a six-month period.
Comparative Analysis of Efficacy
| Compound | Anti-inflammatory Activity | Systemic Absorption | Formulation Types |
|---|---|---|---|
| 11-Oxo-Betamethasone-17-Carboxylic Acid | High | Low | Topical, Injectable |
| Hydrocortisone | Moderate | High | Topical, Oral, Injectable |
| Betamethasone | High | Moderate | Topical, Oral, Injectable |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The compound is compared to structurally related corticosteroids and derivatives, focusing on molecular features, substituents, and physicochemical properties.
Key Observations :
Functional Group Variations: 11-Oxo vs. 11-Hydroxy: The presence of an 11-oxo group in 11-Oxo-Betamethasone distinguishes it from analogs like Desoximetasone Acid and Betamethasone-17-carbaldehyde, which have an 11-hydroxy group. 17-Carboxylic Acid vs.
Molecular Weight and Fluorination :
- The molecular weight of 11-Oxo-Betamethasone (376.42) is intermediate between Desoximetasone Acid (362.44) and Betamethasone-17-carbaldehyde (390.45). Fluorine at position 9, common in all except (11α,17β)-11-Hydroxy-3-oxo-androst-4-ene-17-carboxylic Acid, enhances glucocorticoid receptor binding affinity in corticosteroids .
Structural Backbone :
Regulatory and Commercial Status
- 11-Oxo-Betamethasone-17-Carboxylic Acid : Available in quantities from 10 mg to 100 mg (priced $200–$950), indicating research-scale use .
- Desoximetasone Acid : A USP Reference Standard, highlighting its regulatory acceptance for quality control .
- Bethamethasone 17-Propionate : Marketed globally (e.g., by Glaxo, Schering) since the 1960s, reflecting established therapeutic use .
Preparation Methods
Oxidation of 11β-Hydroxy to 11-Oxo Group
A common approach to introduce the 11-oxo functionality is the oxidation of the corresponding 11β-hydroxy steroid intermediate. Chromium trioxide (CrO3) in acetone, often in the presence of sulfuric acid, is a preferred oxidizing system for this transformation. Alternatively, CrO3 with pyridine can be used to achieve selective oxidation without affecting other sensitive groups.
| Reagent/System | Solvent | Conditions | Notes |
|---|---|---|---|
| Chromium trioxide | Acetone | Acidic (H2SO4) | Efficient for 11β-OH to 11-oxo oxidation |
| Chromium trioxide | Pyridine | Mild conditions | Alternative selective oxidant |
This oxidation step is critical and must be carefully controlled to avoid oxidation of other hydroxyl groups or degradation of the steroid nucleus.
Preparation of 17β-Carboxylic Acid Functionality
The 17β-carboxylic acid group can be introduced or modified via several methods:
- Direct oxidation of the 17β-hydroxyl group to carboxylic acid using strong oxidants or via multi-step sequences.
- Conversion of 17β-hydroxy steroids to 17β-carboxylic acids by reaction with diazoalkanes (e.g., diazomethane) or through esterification followed by hydrolysis.
- Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethyl-aminopropyl) carbodiimide hydrochloride (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid for further derivatization or conversion to carbothioates, which can be adapted for preparing carboxylic acid derivatives.
| Method | Reagents/Conditions | Notes |
|---|---|---|
| Reaction with diazomethane | Ether, THF, or methanol; 5 to 30 °C | Methyl ester formation from carboxylic acid |
| Carbodiimide activation (EDC) | EDC + HOBt; mild conditions | Activation of carboxylic acids for coupling |
| Esterification + Hydrolysis | Acid anhydrides or acid chlorides + acid/base hydrolysis | For conversion to carboxylic acids or esters |
Microbiological Hydroxylation for 11β-Hydroxy Steroids
Microbial transformation has been employed to hydroxylate steroids at the 11β-position, which can then be chemically oxidized to the 11-oxo form. This biotransformation is useful for introducing hydroxyl groups with high regio- and stereoselectivity.
- Incubation of pregnane steroids with specific microorganisms results in 11β-hydroxylation.
- Subsequent chemical oxidation converts the 11β-hydroxy group to the 11-oxo functionality.
Representative Preparation Procedure (Literature-Based)
| Step | Description | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Starting from 11β,17α,21-trihydroxy steroid | Microbial hydroxylation or chemical synthesis | 11β-hydroxy steroid intermediate |
| 2 | Oxidation of 11β-OH to 11-oxo | CrO3 in acetone with H2SO4, controlled temp | 11-oxo steroid (high yield) |
| 3 | Conversion of 17α-OH to 17β-carboxylic acid | Carbodiimide activation (EDC + HOBt) or diazomethane methylation followed by hydrolysis | 17β-carboxylic acid derivative |
| 4 | Purification | Chromatography (TLC, preparative) and recrystallization | Pure 11-oxo-betamethasone-17-carboxylic acid |
Research Findings and Yield Data
- Microbial hydroxylation followed by oxidation yields 11-oxo steroids at >80% conversion after 24 hours incubation.
- Carbodiimide-mediated activation of 17β-carboxylic acids improves coupling efficiency and reduces side reactions compared to direct acid chloride methods.
- Oxidation with chromium trioxide is effective but requires careful temperature and acid control to avoid overoxidation.
- Esterification and hydrolysis steps for 17-position functionalization typically achieve yields ranging from 60-85%, depending on substrate and conditions.
Summary Table of Key Preparation Methods
| Preparation Step | Method/Agent | Solvent/Conditions | Yield/Notes |
|---|---|---|---|
| 11β-Hydroxy to 11-Oxo | CrO3 + H2SO4 or CrO3 + Pyridine | Acetone or inert solvent | High yield; selective oxidation |
| 17β-Carboxylic acid formation | Diazomethane methylation + hydrolysis | Ether/THF/MeOH; mild temp | Methyl ester intermediate; high yield |
| Activation for coupling | EDC + HOBt | Mild, room temperature | Enhanced coupling efficiency |
| Microbial 11β-hydroxylation | Microorganism incubation | Aqueous media, 24h incubation | High regioselectivity, good yield |
| Esterification at 17α-OH | Acid anhydrides/chlorides + acid catalyst | Benzene, CH2Cl2, 25-100 °C | Moderate to high yield |
Q & A
Q. What are the key structural features and nomenclature considerations for 11-Oxo-Betamethasone-17-Carboxylic Acid that influence its reactivity and biological activity?
Methodological Answer: The compound’s structure includes a 17-carboxylic acid group, an 11-keto moiety, and the betamethasone backbone. These features dictate its solubility, stability, and interaction with glucocorticoid receptors. For accurate nomenclature, follow IUPAC guidelines to differentiate it from analogs (e.g., betamethasone-17-valerate). Structural validation should combine NMR (for keto-group confirmation) and X-ray crystallography (for spatial arrangement analysis) .
Q. What analytical techniques are most effective for characterizing the purity and stability of 11-Oxo-Betamethasone-17-Carboxylic Acid in experimental settings?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 240 nm) is optimal for purity assessment, while LC-MS/MS ensures identification via molecular ion peaks ([M-H]⁻ at m/z 477.5). Accelerated stability studies (40°C/75% RH for 6 months) should monitor degradation products, with data analyzed using Arrhenius kinetics to predict shelf-life .
Q. How should researchers handle and store 11-Oxo-Betamethasone-17-Carboxylic Acid to maintain its integrity during laboratory studies?
Methodological Answer: Store the compound in airtight, light-resistant containers at -20°C to prevent hydrolysis of the carboxylic acid group. For handling, use nitrile gloves (tested for chemical permeation resistance) and avoid aqueous environments unless buffered at pH 6.5–7.5. Regularly validate storage conditions via FT-IR to detect moisture-induced degradation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the metabolic pathways of 11-Oxo-Betamethasone-17-Carboxylic Acid in mammalian systems?
Methodological Answer: Use isotopic labeling (e.g., ¹⁴C at C-17) to track metabolic fate in hepatocyte cultures. Combine ultracentrifugation for subcellular fractionation (cytosol vs. microsomes) and enzyme-specific inhibitors (e.g., CYP3A4 inhibitors) to identify phase I/II pathways. Data should be quantified via radiometric detection and validated with knockout murine models .
Q. What strategies are recommended for resolving contradictory data regarding the anti-inflammatory efficacy of 11-Oxo-Betamethasone-17-Carboxylic Acid across different in vitro models?
Methodological Answer: Conduct a meta-analysis of dose-response curves (EC₅₀ values) across models (e.g., RAW 264.7 macrophages vs. primary human monocytes). Control variables include cell passage number, serum batch effects, and LPS stimulation protocols. Apply Bland-Altman plots to assess inter-model variability and orthogonal assays (e.g., NF-κB luciferase reporters) for cross-validation .
Q. What computational modeling approaches are suitable for predicting the binding affinity of 11-Oxo-Betamethasone-17-Carboxylic Acid to glucocorticoid receptors?
Methodological Answer: Employ molecular docking (AutoDock Vina) with receptor structures (PDB ID: 4P6X) to simulate ligand-receptor interactions. Validate predictions via molecular dynamics simulations (GROMACS) analyzing RMSD and binding free energy (MM/PBSA). Compare results with SPR (surface plasmon resonance) experimental KD values to refine force field parameters .
Data Analysis & Reporting Standards
Q. How should researchers address uncertainties in potency measurements of 11-Oxo-Betamethasone-17-Carboxylic Acid during bioactivity assays?
Methodological Answer: Apply error propagation analysis to IC₅₀ determinations, accounting for pipetting variability (±2%) and plate-reader noise. Use nonlinear regression (GraphPad Prism) with 95% confidence intervals. Report uncertainties using the GUM (Guide to the Expression of Uncertainty in Measurement) framework and include raw data in supplementary materials .
Q. What statistical methods are appropriate for comparing the transcriptional effects of 11-Oxo-Betamethasone-17-Carboxylic Acid with other glucocorticoids?
Methodological Answer: Perform RNA-seq differential expression analysis (DESeq2 pipeline) with FDR correction (p < 0.05). Use hierarchical clustering (Euclidean distance) to group compounds by gene ontology profiles. Validate findings with qRT-PCR on key targets (e.g., FKBP5) and apply Benjamini-Hochberg correction to mitigate type I errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
